molecular formula C16H16N4O2S2 B2978146 4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide CAS No. 1171700-62-1

4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide

Cat. No.: B2978146
CAS No.: 1171700-62-1
M. Wt: 360.45
InChI Key: GTUHOJUXDSTDJM-UHFFFAOYSA-N
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Description

4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C16H16N4O2S2 and its molecular weight is 360.45. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activities

Compounds similar to 4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide have been investigated for their antimicrobial properties. Research indicates that derivatives of furan-2-carbohydrazide, a similar compound, displayed significant activity against tested microorganisms (Başoğlu et al., 2013).

Neuroinflammation Imaging

A derivative of the compound, used as a PET radiotracer, showed potential for imaging reactive microglia and neuroinflammation in vivo. This is significant in the study of various neuropsychiatric disorders (Horti et al., 2019).

Antiprotozoal Agents

Certain imidazo[1,2-a]pyridines derivatives containing furan and thiophene units have shown strong DNA affinities and demonstrated significant in vitro activity against pathogens like T. b. rhodesiense and P. falciparum, indicating potential as antiprotozoal agents (Ismail et al., 2004).

Antimicrobial and Nematicidal Activities

Research on compounds structurally similar to this compound has shown promising antimicrobial and nematicidal activities. This includes potential against various bacteria and fungi, as well as effectiveness against nematodes like Ditylenchus myceliophagus and Caenorhabditis elegans (Reddy et al., 2010).

Antipsychotic Potential

Some conformationally restricted derivatives, incorporating elements like the furan ring, have been evaluated for their potential as antipsychotic agents. These compounds showed affinity for various dopamine and serotonin receptors, indicating their potential use in treating psychotic disorders (Raviña et al., 2000).

Adenosine A2A Receptor Inverse Agonists

Derivatives containing the furan unit have been investigated for their role as adenosine A2A receptor inverse agonists. This is particularly promising for the treatment of neurodegenerative disorders like Parkinson's and Alzheimer's diseases (Varano et al., 2020).

Properties

IUPAC Name

4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-N-thiophen-2-ylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2S2/c21-16(17-13-4-2-10-23-13)20-7-5-11(6-8-20)14-18-19-15(24-14)12-3-1-9-22-12/h1-4,9-11H,5-8H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTUHOJUXDSTDJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NN=C(S2)C3=CC=CO3)C(=O)NC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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